1,4-Diiodobutane

Description

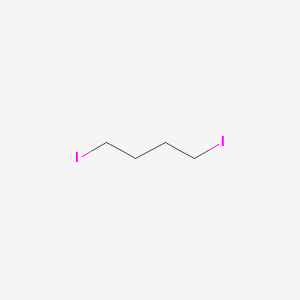

Structure

3D Structure

Properties

IUPAC Name |

1,4-diiodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYUBHVBIKMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060851 | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 5.8 deg C; [ChemIDplus] Colorless liquid; [MSDSonline] | |

| Record name | 1,4-Diiodobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-21-7 | |

| Record name | 1,4-Diiodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diiodobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diiodobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diiodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-diiodobutane (CAS No. 628-21-7), a versatile bifunctional alkylating agent crucial in various fields of chemical synthesis. This document covers its chemical and physical properties, synthesis methodologies, key applications in organic and pharmaceutical chemistry, and essential safety and handling information.

Core Properties of this compound

This compound, also known as tetramethylene diiodide, is a halogenated organic compound characterized by a four-carbon chain with iodine atoms at the terminal positions.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules.[2][3] At room temperature, it exists as a colorless to pale yellow liquid that may darken upon exposure to light or air.[1][4] While it has limited solubility in water, it is miscible with common organic solvents like ethanol and ether.[1][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 628-21-7 | [1][2][6][7][8] |

| Molecular Formula | C₄H₈I₂ | [1][7][8][9] |

| Molecular Weight | 309.92 g/mol | [6][7][8] |

| Appearance | Colorless to pale yellow or pink liquid | [1][4][5][9] |

| Melting Point | 6 °C | [10][11] |

| Boiling Point | 147-152 °C at 26 mmHg | [11] |

| Density | ~2.35 g/mL | [10][11] |

| Refractive Index (n20/D) | 1.621 | [6][11] |

| Flash Point | 108-110 °C | [10] |

| Solubility | Sparingly soluble in water; miscible with ethanol, ether, chloroform | [1][5] |

Synthesis and Experimental Protocols

This compound is not found in significant quantities naturally and must be synthesized for industrial and laboratory use.[1] Common synthesis routes involve nucleophilic substitution reactions.[1]

Experimental Protocol: Synthesis from 1,4-Butanediol

One established method for preparing this compound is the reaction of 1,4-butanediol with a mixture of potassium iodide, phosphorus pentoxide, and orthophosphoric acid. The following protocol is adapted from established chemical preparations.[12]

Materials:

-

500 ml three-necked flask

-

Thermometer

-

Airtight stirrer

-

Reflux condenser

-

1,4-Butanediol (redistilled, 22.5 g)

-

Potassium iodide (166 g)

-

Phosphorus pentoxide (32.5 g)

-

85% Orthophosphoric acid (67.5 ml)

-

Ether (125 ml)

-

Water (75 ml)

-

10% Sodium thiosulfate solution (25 ml)

-

Saturated sodium chloride solution (100 ml)

-

Anhydrous magnesium sulfate

Procedure:

-

Place 32.5 g of phosphorus pentoxide and 67.5 ml of 85% orthophosphoric acid into the 500 ml three-necked flask equipped with a stirrer and reflux condenser.[12]

-

Once the mixture has cooled to room temperature, add 166 g of potassium iodide and 22.5 g of redistilled 1,4-butanediol.[12]

-

Heat the stirred mixture to 100-120 °C for 4 hours.[12]

-

Cool the reaction mixture to room temperature and add a mixture of 75 ml of water and 125 ml of ether.[12]

-

Separate the ethereal layer. Decolorize it by washing with 25 ml of 10% sodium thiosulfate solution.[12]

-

Wash the ethereal layer with 100 ml of cold, saturated sodium chloride solution.[12]

-

Dry the solution with anhydrous magnesium sulfate.[12]

-

Remove the ether by evaporation.[12]

-

Purify the crude this compound by distillation under reduced pressure, collecting the fraction that boils at 110 °C / 6 mmHg.[12]

The diagram below illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a highly effective alkylating agent and a key building block in organic synthesis.[1][2]

Role in Organic Synthesis

This compound is frequently used to construct cyclic compounds and polymer chains.[1][2] Its two iodine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at both ends of the butane chain.[2][10] This reactivity is fundamental for building complex molecular architectures.[2]

The diagram below shows a generalized reaction pathway for the formation of a five-membered ring, a common application.

Caption: General pathway for cyclization using this compound.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a crucial intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs).[3] Its ability to facilitate the construction of heterocyclic compounds and complex carbon skeletons is invaluable for creating novel therapeutic agents.[1][3] For instance, it has been used in the synthesis of a glutathione conjugate of busulfan for research purposes.[6] The reliable supply of high-purity this compound is essential for the efficiency and success of pharmaceutical research and manufacturing.[3]

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[7][13][14]

-

Respiratory Irritation: May cause respiratory tract irritation (H335).[7][13]

Recommended Handling and Storage:

-

Ventilation: Use with adequate ventilation or in a laboratory fume hood.[13][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate protective clothing.[13][14][15]

-

Storage: Store in a cool, dry, and dark place in a tightly closed container under an inert gas.[4][14] It is sensitive to light and air.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][15]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[13]

-

Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[13][15]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. CAS 628-21-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound = 99 , copper stabilizer 628-21-7 [sigmaaldrich.com]

- 7. This compound | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound, 99%, stab. with copper 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. innospk.com [innospk.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound(628-21-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 1,4-Diiodobutane for Researchers and Drug Development Professionals

Introduction

1,4-Diiodobutane is a halogenated organic compound that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, characterized by iodine atoms at the terminal positions of a four-carbon chain, makes it a valuable reagent for constructing complex molecular architectures, particularly in the fields of pharmaceutical research and materials science. This guide provides a comprehensive overview of its chemical properties, key applications in synthesis, and detailed experimental protocols.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, though it may darken upon exposure to light.[1] It is sparingly soluble in water but miscible with common organic solvents such as ethanol and ether.[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₈I₂ |

| Molecular Weight | 309.92 g/mol [2] |

| CAS Number | 628-21-7 |

| Melting Point | 6 °C[3] |

| Boiling Point | 147-152 °C at 26 mmHg[3] |

| Density | 2.35 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.621[3] |

Applications in Synthesis

The primary utility of this compound lies in its role as a bifunctional alkylating agent. The two iodine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions at both ends of the butane chain. This reactivity is extensively leveraged in the synthesis of cyclic compounds and for introducing four-carbon linkers into molecules.

Synthesis of Heterocyclic Compounds: A significant application of this compound is in the synthesis of five-membered heterocyclic rings, which are common scaffolds in many biologically active molecules.[4] By reacting with dinucleophiles, such as primary amines or sulfides, it can readily form pyrrolidine or tetrahydrothiophene derivatives, respectively. This makes it a crucial building block for drug development professionals exploring novel therapeutic agents.

Formation of Carbon-Carbon Bonds: this compound is also employed in coupling reactions to form new carbon-carbon bonds, expanding the carbon skeleton of a target molecule.

Experimental Protocols

A common and illustrative experimental procedure involving this compound is its synthesis from a readily available starting material, tetrahydrofuran (THF). This reaction demonstrates the ring-opening of an ether followed by nucleophilic substitution to yield the diiodoalkane.

Synthesis of this compound from Tetrahydrofuran

Principle: This synthesis involves the cleavage of the C-O bonds in tetrahydrofuran using a source of iodide, typically in a strongly acidic medium. The reaction proceeds via the protonation of the ether oxygen, followed by nucleophilic attack by iodide ions to open the ring and subsequently replace the resulting hydroxyl group.

Materials:

-

Tetrahydrofuran (THF), redistilled

-

Potassium iodide (KI)

-

85% Orthophosphoric acid (H₃PO₄)

-

Phosphorus pentoxide (P₂O₅)

-

Diethyl ether

-

10% Sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Acid Mixture: In a three-necked flask equipped with a stirrer and reflux condenser, carefully add 32.5 g of phosphorus pentoxide to 67.5 mL of 85% orthophosphoric acid. Stir the mixture until it cools to room temperature.

-

Reaction Initiation: To the cooled acid mixture, add 166 g of potassium iodide, followed by the slow addition of 20.5 mL of redistilled tetrahydrofuran.

-

Reflux: Heat the reaction mixture with stirring at 100-120 °C for 3-4 hours.

-

Work-up: Cool the mixture to room temperature and add a mixture of 75 mL of water and 125 mL of diethyl ether.

-

Extraction and Washing: Separate the ethereal layer. Decolorize it by washing with 25 mL of 10% sodium thiosulfate solution. Subsequently, wash the organic layer with 100 mL of cold, saturated sodium chloride solution.

-

Drying and Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. Remove the ether by evaporation.

-

Purification: Purify the crude this compound by distillation under reduced pressure, collecting the fraction that boils at 110 °C / 6 mmHg.

Workflow and Pathway Visualizations

To further elucidate the synthetic utility of this compound, the following diagrams illustrate a typical experimental workflow for its synthesis and its application in a logical relationship for forming heterocyclic compounds.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical pathway for heterocycle synthesis using this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1,4-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-diiodobutane. It includes detailed spectral data, a standard experimental protocol for acquiring the spectrum, and visualizations to aid in the interpretation of the molecular structure and spectral patterns.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. The molecule has two distinct proton environments, leading to two signals in the spectrum.

-

Protons on carbons bonded to iodine (α-protons): These protons are deshielded due to the electronegativity of the adjacent iodine atom.

-

Protons on the internal carbons (β-protons): These protons are in a more shielded environment compared to the α-protons.

The expected spectral parameters are summarized in the table below.

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -CH2-I (α) | ~3.21 | Triplet | 4H |

| -CH2- (β) | ~1.95 | Quintet | 4H |

Table 1: Predicted 1H NMR spectral data for this compound.

Experimental Protocol

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid extraneous signals in the spectrum. If necessary, purify the compound using an appropriate technique such as distillation or chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a minimal solvent signal in the region of interest. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds like this compound.[1]

-

Sample Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[2] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

-

Filtration (Optional): If any solid particles are present in the solution, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.[2]

2.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | 1H |

| Number of Scans (NS) | 16-64 |

| Relaxation Delay (D1) | 1-5 seconds |

| Acquisition Time (AQ) | 2-4 seconds |

| Spectral Width (SW) | 10-12 ppm |

| Temperature | 298 K |

Table 2: Typical 1H NMR acquisition parameters.

2.3. Data Acquisition and Processing

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shimming: Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the Free Induction Decay (FID) using the specified parameters.

-

Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualizations

3.1. Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the two distinct proton environments.

Figure 1: Chemical structure of this compound with distinct proton environments.

3.2. Predicted Splitting Pattern

The following diagram illustrates the predicted splitting pattern (multiplicity) for the signals in the 1H NMR spectrum of this compound based on the n+1 rule.

Figure 2: Predicted splitting pattern for the 1H NMR signals of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,4-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-diiodobutane, a molecule of interest in synthetic chemistry and drug development. This document details the expected chemical shifts, a thorough experimental protocol for acquiring high-quality spectra, and a logical framework for interpreting the spectrum based on molecular symmetry.

¹³C NMR Spectral Data of this compound

Due to the symmetrical nature of this compound (I-CH₂-CH₂-CH₂-CH₂-I), with a plane of symmetry bisecting the central C-C bond, the four carbon atoms give rise to only two distinct signals in the ¹³C NMR spectrum. The carbons directly attached to the iodine atoms (C1 and C4) are chemically equivalent, as are the two central methylene carbons (C2 and C3).

The electron-withdrawing inductive effect of the iodine atoms causes a significant downfield shift for the adjacent carbons (C1 and C4) compared to a typical alkane. The effect diminishes with distance, resulting in the central carbons (C2 and C3) appearing at a more upfield position.

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1, C4 (-CH₂I) | 7.6 |

| C2, C3 (-CH₂-) | 34.9 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality ¹³C NMR spectrum of liquid this compound.

I. Sample Preparation

-

Sample Quantity : Accurately weigh approximately 50-100 mg of high-purity this compound. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent : Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common solvent for nonpolar organic compounds. The deuterium signal is used by the NMR spectrometer for field-frequency locking.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or swirling.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid interfering signals from particulate matter, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.

-

Internal Standard (Optional) : Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm). However, the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is often used as a secondary reference.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Instrument Tuning : Tune and match the NMR probe for the ¹³C frequency (approximately 100 MHz on a 400 MHz instrument).

-

Locking and Shimming : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width : Set a spectral width of approximately 200-250 ppm to cover the entire range of expected ¹³C chemical shifts.

-

Acquisition Time (AQ) : An acquisition time of 1-2 seconds is generally sufficient for good digital resolution.

-

Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for accurate integration if needed.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, multiple scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Temperature : The experiment is usually performed at room temperature (e.g., 298 K).

-

III. Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to its known chemical shift.

-

Peak Picking : Identify and label the chemical shifts of the peaks in the spectrum.

Logical Workflow for Spectrum Prediction

The following diagram illustrates the logical process of predicting the ¹³C NMR spectrum of this compound based on its molecular structure and symmetry.

Caption: Logical workflow for predicting the ¹³C NMR spectrum of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 1,4-diiodobutane. It includes a detailed analysis of its IR spectrum, a summary of key absorption data, and the experimental protocol for obtaining the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for the identification and characterization of chemical compounds.

Infrared Spectroscopy Data for this compound

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The primary absorptions are attributed to the stretching and bending of carbon-hydrogen (C-H) and carbon-iodine (C-I) bonds.

The following table summarizes the key infrared absorption bands for this compound, with data sourced from the NIST Chemistry WebBook.[1] The assignments are based on established correlations for alkyl halides.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2938 | Strong | C-H Asymmetric Stretching (CH₂) |

| 2855 | Strong | C-H Symmetric Stretching (CH₂) |

| 1437 | Medium | CH₂ Scissoring (Bending) |

| 1215 | Medium | CH₂ Wagging |

| 1169 | Medium | CH₂ Twisting/Wagging |

| 595 | Strong | C-I Stretching |

Interpretation of the Spectrum

The infrared spectrum of this compound displays characteristic features of a simple alkyl halide. The strong absorptions in the 2850-3000 cm⁻¹ region are indicative of the C-H stretching vibrations within the methylene (-CH₂) groups of the butane backbone.[2] Specifically, the peak around 2938 cm⁻¹ corresponds to the asymmetric stretching mode, while the peak at approximately 2855 cm⁻¹ is due to the symmetric stretching mode.

The absorptions in the fingerprint region (below 1500 cm⁻¹) are crucial for identifying the specific structure of the molecule. The band at 1437 cm⁻¹ is assigned to the scissoring (bending) vibration of the CH₂ groups. The bands observed at 1215 cm⁻¹ and 1169 cm⁻¹ are attributed to the wagging and twisting motions of the methylene groups.

A key feature in the spectrum of this compound is the strong absorption band observed at a lower wavenumber, around 595 cm⁻¹. This band is characteristic of the carbon-iodine (C-I) stretching vibration. The position of this band is consistent with the general region for C-X stretches in alkyl halides, which shifts to lower frequencies for heavier halogens.[3][4][5]

Experimental Protocol

The acquisition of the infrared spectrum of this compound was performed using Fourier Transform Infrared (FTIR) spectroscopy. The following protocol outlines the methodology for obtaining a high-quality spectrum of a liquid sample, such as this compound, using the neat liquid technique with a capillary cell.[6]

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-14 or equivalent, equipped with a triglycine sulfate (TGS) detector.[5]

Sample Preparation:

-

Ensure that the this compound sample is of high purity.

-

Clean two salt plates (typically NaCl or KBr) with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) and allow them to dry completely. Handle the plates by their edges to avoid contamination from fingerprints.

-

Place one to two drops of the liquid this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the plates.

-

Ensure there are no air bubbles in the light path.

Data Acquisition:

-

Place the prepared capillary cell into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. Typical instrument parameters would include:

-

Resolution: 4 cm⁻¹[1]

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a chemical compound like this compound, from sample preparation to final spectral interpretation.

Caption: Workflow for the IR analysis of this compound.

References

- 1. Butane, 1,4-diiodo- [webbook.nist.gov]

- 2. Quantitative Infrared Database [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared spectra of alkyl tri(methyl/[2H3]methyl) ammonium iodides. Characteristic rocking vibrations of —N+(CH3)3 group at 970–910 cm–1 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Mass Spectrometry of 1,4-Diiodobutane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobutane (C₄H₈I₂) is a versatile alkylating agent employed in various chemical syntheses, including the formation of heterocyclic compounds and as a cross-linking agent.[1] A thorough understanding of its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolite identification in drug development and chemical research. This technical guide provides a detailed overview of the electron ionization mass spectrometry (EI-MS) of this compound, including its fragmentation patterns, a generalized experimental protocol, and a quantitative analysis of its mass spectrum.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the carbon-iodine and carbon-carbon bonds. The quantitative data, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below. The molecular ion peak is observed with low intensity, which is typical for alkyl iodides due to the facile cleavage of the C-I bond.

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 127 | 15 | [I]⁺ |

| 183 | 40 | [C₄H₈I]⁺ |

| 310 | 5 | [C₄H₈I₂]⁺ (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a logical progression initiated by the removal of an electron to form the molecular ion, [C₄H₈I₂]⁺•. This high-energy species then undergoes a series of fragmentation steps to yield more stable ions. The primary fragmentation is the homolytic cleavage of a carbon-iodine bond, which is the weakest bond in the molecule, resulting in the formation of the [C₄H₈I]⁺ ion at m/z 183 and an iodine radical. Subsequent loss of an iodine atom from the molecular ion can also lead to the iodine cation [I]⁺ at m/z 127. Further fragmentation of the butyl-iodide cation involves the loss of HI, leading to the formation of various hydrocarbon fragments. The base peak at m/z 41 corresponds to the stable allyl cation, [C₃H₅]⁺, likely formed through rearrangement and fragmentation of the butyl chain. The peak at m/z 55 is attributed to the [C₄H₇]⁺ cation.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Solvent Selection: Dissolve the this compound sample in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane. The choice of solvent should be based on the sample's solubility and to avoid co-elution with the analyte.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL, to prevent overloading the GC column and the mass spectrometer detector.

-

Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC injector and column.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples. Injector temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating alkyl halides. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

(Note: The temperature program should be optimized based on the specific instrument and the desired separation.)

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Scan Speed: A scan speed of at least 2 scans/second is recommended to obtain good peak shapes and sufficient data points across the chromatographic peak.

-

Transfer Line Temperature: 280 °C.

-

3. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it with a reference library (e.g., NIST, Wiley) for confirmation.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometry of this compound. The provided data, fragmentation pathway, and experimental protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A clear understanding of the mass spectrometric behavior of this compound is essential for its accurate identification and characterization in complex matrices.

References

1,4-diiodobutane stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1,4-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 628-21-7), also known as tetramethylene diiodide, is a versatile alkyl halide used in a variety of chemical syntheses.[1][2] Its utility is derived from the two reactive carbon-iodine (C-I) bonds, which can participate in nucleophilic substitution and coupling reactions. However, the inherent reactivity of the C-I bond also renders the molecule susceptible to degradation, particularly when exposed to common laboratory environmental factors such as light, heat, and air.[1] The liberation of free iodine upon decomposition not only reduces the purity and efficacy of the reagent but can also lead to corrosion of storage containers and unwanted side reactions.[1]

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, its primary degradation pathways, and recommended best practices for its storage and handling. Furthermore, it outlines detailed experimental protocols for assessing the stability of the compound, ensuring its integrity for use in sensitive research and development applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in Table 1. These characteristics are essential for its proper handling and for understanding its behavior under various experimental conditions.

| Property | Value | Reference(s) |

| CAS Number | 628-21-7 | |

| Molecular Formula | C4H8I2 | |

| Molecular Weight | 309.92 g/mol | |

| Appearance | Colorless to pale yellow or light brown liquid | [3] |

| Melting Point | 6 °C | |

| Boiling Point | 147-152 °C @ 26 mmHg | |

| Density | 2.35 g/mL at 25 °C | |

| Refractive Index | n20/D 1.621 | |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

Stability and Degradation

This compound is stable under recommended storage conditions, but its stability is compromised by several environmental factors.[4] It is particularly sensitive to light and air.

Factors Influencing Stability

-

Light: Exposure to light, especially in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond.[5] This is the primary initiator of degradation, leading to the formation of free radicals and, subsequently, molecular iodine (I₂), which imparts a brown color to the liquid.[1]

-

Heat: Elevated temperatures accelerate the rate of decomposition. While stable at recommended refrigerated temperatures, prolonged exposure to ambient or higher temperatures will promote degradation.[1]

-

Air (Oxygen): While the initial degradation is often photochemical, oxygen can participate in and propagate the resulting free-radical chain reactions.

-

Moisture: Alkyl iodides can undergo slow hydrolysis in the presence of water to form the corresponding alcohol and hydrogen iodide.[1]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong bases.[4][6] Contact with these materials can lead to vigorous and potentially hazardous reactions.

Degradation Pathway and Stabilization

The principal degradation pathway involves the formation of free iodine. To counteract this, this compound is often supplied with a stabilizer, typically a small piece of metallic copper.[7][8] Copper has a high affinity for iodine and acts as a scavenger, reacting with any free iodine (I₂) that is formed to produce copper(I) iodide (CuI).[1] This prevents the accumulation of iodine in the solution, thereby maintaining the purity and colorless appearance of the product.[1]

Recommended Storage and Handling

Adherence to strict storage and handling protocols is critical for preserving the chemical integrity of this compound.

Storage Conditions

The optimal conditions for storing this compound are summarized in Table 2.

| Parameter | Recommended Condition | Rationale | Reference(s) |

| Temperature | Refrigerate (2-8°C). For long-term storage, <15°C is recommended. | Reduces the rate of thermal decomposition. | [2] |

| Light | Store in an amber or opaque container in the dark. | Prevents photochemical degradation. | [1][6] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture. | [1] |

| Container | Tightly sealed container with a PTFE-lined cap. | Prevents ingress of air and moisture. | [6] |

| Compatibility | Store away from strong oxidizing agents and strong bases. | Prevents hazardous chemical reactions. | [4] |

Handling Workflow

To maintain purity and ensure user safety, this compound should be handled with care, preferably within a controlled environment like a fume hood or glovebox.

References

- 1. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 99%, stab. with copper 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. This compound, 99%, stab. with copper | Fisher Scientific [fishersci.ca]

safety and handling precautions for 1,4-diiodobutane

An In-depth Technical Guide to the Safety and Handling of 1,4-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 628-21-7), a versatile yet hazardous chemical intermediate used in various research and development applications, including organic synthesis and materials science.[1][2][3] Adherence to strict safety protocols is essential when working with this compound to mitigate potential risks.

Chemical and Physical Properties

This compound, also known as tetramethylene diiodide, is a halogenated organic compound with a four-carbon alkyl chain terminated by iodine atoms.[1][4] It typically appears as a colorless to pale yellow liquid that may darken upon exposure to light or air.[4][5] It is sparingly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈I₂ |

| Molecular Weight | 309.92 g/mol [6][7] |

| CAS Number | 628-21-7[1][2][3][6][7] |

| Appearance | Colorless to pale yellow liquid[4][5] |

| Odor | Faint, mildly pungent[4] |

| Melting Point | 6 °C (42.8 °F)[8] |

| Boiling Point | 147-152 °C (296.6-305.6 °F) at 26 mmHg[8] |

| Density | 2.35 g/mL at 25 °C[8] |

| Flash Point | > 110 °C (> 230 °F)[8] |

| Solubility | Insoluble in water.[8] Miscible with ethanol, ether, and chloroform.[1][4] |

| Stability | Stable under normal temperatures and pressures.[8][9] Light and air sensitive.[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[7][10] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[7][10] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[7][10] |

Summary of Health Hazards:

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[9]

Toxicological Data:

Quantitative toxicological data, such as LD50 values for oral, dermal, and inhalation routes, are not available for this compound.[11] The absence of this data necessitates a cautious approach, treating the substance as potentially toxic.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedure should be conducted to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield in addition to goggles.[12] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-resistant lab coat.[13] |

| Respiratory Protection | Work in a certified chemical fume hood.[13] If a fume hood is not available, a respirator with appropriate filters may be required. |

Engineering Controls

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[13]

-

Ensure safety showers and eyewash stations are readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.[5][13]

-

Keep containers tightly closed to prevent exposure to air and moisture.[5][13] The substance is light and air-sensitive.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

-

Store large containers below eye level.[12]

Emergency Procedures

Immediate and appropriate response in case of an emergency is crucial.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Spill and Leak Procedures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 3.1.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, and hydrogen iodide.[9]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

This compound is a versatile reagent in organic synthesis. Below is a detailed protocol for its preparation from tetrahydrofuran (THF), adapted from established literature.

Synthesis of this compound from Tetrahydrofuran

This procedure should only be performed by trained personnel in a well-equipped laboratory with appropriate safety measures in place.

Materials:

-

Tetrahydrofuran (THF), redistilled (20.5 mL, 18.2 g)

-

Phosphorus pentoxide (32.5 g)

-

85% Orthophosphoric acid (67.5 mL, 115.5 g)

-

Potassium iodide (166 g)

-

Deionized water

-

Ether

-

10% Sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

500 mL three-necked flask

-

Thermometer

-

Airtight stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500 mL three-necked flask equipped with a thermometer, airtight stirrer, and reflux condenser, combine 32.5 g of phosphorus pentoxide and 67.5 mL of 85% orthophosphoric acid. Stir the mixture until it cools to room temperature.

-

To the cooled mixture, add 20.5 mL of redistilled THF.

-

Add 166 g of potassium iodide to the mixture.

-

Heat the mixture to reflux with stirring for 3-4 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing 75 mL of water and 125 mL of ether.

-

Separate the ethereal layer.

-

Decolorize the ethereal layer by washing with 25 mL of 10% sodium thiosulfate solution.

-

Wash the organic layer with 100 mL of cold, saturated sodium chloride solution.

-

Dry the ethereal layer over anhydrous magnesium sulfate.

-

Remove the ether by evaporation.

-

Purify the crude this compound by distillation under reduced pressure. Collect the fraction boiling at 110 °C / 6 mmHg. The expected yield is approximately 70 grams.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

-

Do not dispose of this compound down the drain.

Visualized Workflows

Standard Laboratory Handling Workflow

Caption: Workflow for safe handling of this compound.

Emergency Response Decision Tree

Caption: Decision tree for emergency response procedures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound(628-21-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. sodiumiodide.net [sodiumiodide.net]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. calibrechem.com [calibrechem.com]

1,4-Diiodobutane: A Versatile Reagent in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Diiodobutane (C₄H₈I₂) is a bifunctional organoiodide that serves as a valuable and versatile building block in a multitude of research and development applications.[1] Its utility stems from the presence of two reactive carbon-iodine bonds at the terminal positions of a flexible four-carbon chain. This unique structural feature allows it to participate in a wide array of chemical transformations, making it an indispensable tool in organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the primary applications of this compound, complete with experimental protocols, quantitative data, and visual representations of key processes.

Organic Synthesis: A Cornerstone for Heterocyclic and Acyclic Scaffolds

The bifunctional nature of this compound makes it an excellent substrate for a variety of nucleophilic substitution and coupling reactions, enabling the construction of complex molecular architectures.[1]

Synthesis of Saturated Heterocycles

This compound is widely employed in the synthesis of five-membered saturated heterocyclic compounds through intramolecular cyclization reactions. The four-carbon chain readily forms stable five-membered rings upon reaction with dinucleophiles or through intramolecular nucleophilic substitution.

Tetrahydrothiophene, a sulfur-containing heterocycle, can be synthesized by reacting this compound with a sulfide source. The high reactivity of the carbon-iodine bonds facilitates the double displacement reaction.[2]

Experimental Protocol: Synthesis of Tetrahydrothiophene

-

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water (3:1 v/v).

-

Heat the solution to reflux with vigorous stirring.

-

Slowly add a solution of this compound (1.0 equivalent) in ethanol to the refluxing mixture over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain tetrahydrothiophene.

-

| Reactant Ratio (Diiodobutane:Sulfide) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 : 1.1 | Ethanol/Water | Reflux | 4-6 | ~70-80 |

Table 1: Typical reaction conditions and yield for the synthesis of tetrahydrothiophene from this compound.

Reaction Workflow: Synthesis of Tetrahydrothiophene

References

The Genesis of a Versatile Alkylating Agent: Discovery and First Synthesis of 1,4-Diiodobutane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobutane, also known as tetramethylene diiodide, is a valuable bifunctional alkylating agent in organic synthesis, playing a crucial role in the construction of cyclic compounds, polymers, and as a precursor for various pharmaceutical intermediates.[1][2][3] Its structure, featuring a four-carbon chain terminated by two iodine atoms, allows for diverse reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1][2] This technical guide delves into the historical context of its discovery and elucidates the first detailed, high-yield synthesis of this important compound.

Discovery and Early Synthetic Approaches

While the precise moment of its initial discovery is not definitively documented in the readily available literature, this compound was first synthesized in the early 20th century during broader investigations into alkyl halides and their reactivity.[1] Early methods for preparing alkyl iodides often involved the treatment of the corresponding alcohols with hydriodic acid or phosphorus triiodide.[1][4] Another foundational method is the Finkelstein reaction, a classic SN2 reaction involving the exchange of a halide (typically chloride or bromide) with iodide, often using sodium iodide in acetone.[5][6][7] This reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide.[5][6]

However, one of the earliest, most well-documented, and high-yielding syntheses of this compound involves the cleavage of tetrahydrofuran (THF) with an iodide source in the presence of a strong acid. This method, detailed in Organic Syntheses, provides a robust and scalable route to this versatile reagent.

First High-Yield Synthesis: Cleavage of Tetrahydrofuran

A significant advancement in the preparation of this compound was the development of a method starting from tetrahydrofuran. This procedure, outlined by Herman Stone and Harold Shechter, provides a reliable and high-yielding route to the desired product.[8]

Experimental Protocol

Materials:

-

Tetrahydrofuran (36 g, 0.5 mole)

-

Potassium iodide (332 g, 2 moles)

-

85% Orthophosphoric acid (231 g, 135 ml, 2 moles)

-

Phosphoric anhydride (65 g)

-

Water

-

Ether

-

Dilute aqueous sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

1-liter three-necked flask

-

Sealed mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (modified Claisen flask)

Procedure: [8]

-

To the 1-liter three-necked flask, add phosphoric anhydride (65 g) followed by the cautious addition of 85% orthophosphoric acid (231 g, 135 ml) with stirring.

-

After the mixture has cooled to room temperature, add potassium iodide (332 g).

-

To this stirred mixture, add tetrahydrofuran (36 g).

-

Heat the reaction mixture to reflux and maintain reflux with stirring for 3 hours. During this time, a dense oil will separate from the acid layer.

-

Cool the stirred mixture to room temperature.

-

Add 150 ml of water and 250 ml of ether to the reaction flask.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer with a dilute aqueous sodium thiosulfate solution to decolorize it.

-

Subsequently, wash the ether layer with a cold saturated sodium chloride solution.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by distillation on a steam bath.

-

Distill the residue under reduced pressure using a modified Claisen flask. Collect the fraction boiling at 108–110 °C at 10 mm Hg.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 143–149 g (92–96%) | [8] |

| Boiling Point | 108–110 °C / 10 mmHg | [8] |

| 147-152 °C / 26 mmHg | [1] | |

| Density (d420) | 2.300 g/mL | [8] |

| Refractive Index (nD20) | 1.615 | [8] |

| Molecular Formula | C₄H₈I₂ | [1] |

| Molecular Weight | 309.92 g/mol | [1] |

Synthesis from 1,4-Butanediol

An alternative, closely related synthesis utilizes 1,4-butanediol as the starting material.[9]

Experimental Protocol

Materials:

-

1,4-Butanediol (22.5 g)

-

Potassium iodide (166 g)

-

85% Orthophosphoric acid (67.5 ml or 115.5 g)

-

Phosphorus pentoxide (32.5 g)

-

Water (75 ml)

-

Ether (125 ml)

-

10% Sodium thiosulfate solution (25 ml)

-

Saturated sodium chloride solution (100 ml)

-

Anhydrous magnesium sulfate

Procedure: [9]

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, combine phosphorus pentoxide and 85% orthophosphoric acid.

-

Once the mixture has cooled to room temperature, add potassium iodide and 1,4-butanediol.

-

Heat the stirred mixture at 100-120 °C for 4 hours.

-

Cool the reaction to room temperature and add a mixture of water and ether.

-

Separate the ethereal layer and decolorize it with a 10% sodium thiosulfate solution.

-

Wash the ethereal layer with a cold, saturated sodium chloride solution and dry it with anhydrous magnesium sulfate.

-

Remove the ether by evaporation.

-

Purify the crude this compound by distillation under reduced pressure, collecting the fraction boiling at 110 °C / 6 mmHg.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 65 g | [9] |

| Boiling Point | 110 °C / 6 mmHg | [9] |

Logical Workflow of the First High-Yield Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from tetrahydrofuran.

Caption: Workflow for the synthesis of this compound from tetrahydrofuran.

Conclusion

The development of a high-yield synthesis for this compound from readily available starting materials like tetrahydrofuran marked a significant step in making this versatile reagent accessible for broader use in organic synthesis. The detailed protocols and quantitative data from these early reports provide a solid foundation for researchers and chemists in the fields of drug discovery and materials science. The bifunctional nature of this compound continues to be exploited in the creation of complex molecular architectures, underscoring the lasting importance of its initial discovery and the refinement of its synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

Theoretical Properties of 1,4-Diiodobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodobutane (C₄H₈I₂) is a versatile bifunctional alkylating agent with significant applications in organic synthesis, polymer chemistry, and pharmaceutical development. Its utility stems from the two reactive carbon-iodine bonds at the termini of a flexible four-carbon chain, allowing for the construction of complex molecular architectures, including heterocyclic compounds and cross-linked polymers. This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its reaction mechanisms relevant to drug development.

Molecular and Physical Properties

This compound is a colorless to light-yellow liquid at room temperature.[1] It is characterized by the following identifiers and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₈I₂ | [1][2][3] |

| Molecular Weight | 309.92 g/mol | [1][3] |

| CAS Number | 628-21-7 | [1][2] |

| Melting Point | 6 °C | [4] |

| Boiling Point | 147-152 °C at 26 mmHg | [4] |

| Density | 2.35 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.621 | [4] |

| InChI | 1S/C4H8I2/c5-3-1-2-4-6/h1-4H2 | [3] |

| InChIKey | ROUYUBHVBIKMQO-UHFFFAOYSA-N | [3] |

| SMILES | ICCCCI | [4] |

Theoretical Spectroscopic Data

While extensive experimental spectroscopic data for this compound is available, detailed theoretical calculations for its spectroscopic properties are not widely published in readily accessible literature. Computational studies, often employing Density Functional Theory (DFT), have been conducted on related compounds, such as co-crystals of octafluoro-1,4-diiodobutane, to understand their geometric and spectroscopic properties.[5] Similar computational approaches could be applied to this compound to predict its vibrational frequencies and NMR chemical shifts.

Vibrational Spectroscopy (IR and Raman)

Experimentally obtained Infrared (IR) and Raman spectra are available for this compound.[3] A theoretical analysis would involve calculating the vibrational modes and their corresponding frequencies. The number of normal vibrational modes for a non-linear molecule is given by 3N-6, where N is the number of atoms. For this compound (C₄H₈I₂), with N=14, there are 36 normal modes of vibration. These modes would include C-H stretching, C-C stretching, CH₂ scissoring, wagging, twisting, and rocking, as well as C-I stretching and bending vibrations. A full theoretical assignment would require computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ¹H NMR spectrum of this compound in CDCl₃ shows two main signals corresponding to the two distinct types of methylene protons.[6] Theoretical calculations of NMR chemical shifts can be performed using various computational methods, which would provide a valuable comparison to the experimental data and aid in the structural elucidation of reaction products involving this molecule.

Conformational Analysis

The flexible butane chain of this compound allows for the existence of multiple conformers. A comprehensive conformational analysis, likely involving computational methods, would be necessary to determine the relative energies of the different staggered and eclipsed conformations. Such studies have been performed on analogous molecules like 1,4-dithiacyclohexane, revealing the energetic landscape of chair and twist conformers.[7][8] A similar computational study on this compound would provide insights into its preferred shapes in different environments, which can influence its reactivity.

Experimental Protocols

Synthesis of this compound

Method 1: From Tetrahydrofuran

This procedure describes the cleavage of tetrahydrofuran followed by iodination.

-

Reaction Scheme:

Caption: Synthesis of this compound from THF.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine potassium iodide (2 moles), 85% orthophosphoric acid (2 moles), and phosphoric anhydride.

-

Add tetrahydrofuran (0.5 mole) to the mixture.

-

Heat the mixture to reflux with stirring for 3 hours.

-

Cool the mixture to room temperature and add water and ether.

-

Separate the ether layer and decolorize it with a dilute aqueous sodium thiosulfate solution.

-

Wash the ether layer with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

Purify the residue by vacuum distillation, collecting the fraction boiling at 108–110 °C/10 mmHg.

-

Method 2: Finkelstein Reaction from 1,4-Dibromobutane

This method involves a halogen exchange reaction.

-

Reaction Scheme:

Caption: Finkelstein reaction for this compound synthesis.

-

Procedure:

-

Dissolve 1,4-dibromobutane in acetone.

-

Add a stoichiometric excess of sodium iodide.

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and filter to remove the sodium bromide precipitate.

-

Evaporate the acetone from the filtrate.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent under reduced pressure to yield this compound.

-

Purification

Purification of this compound is typically achieved by vacuum distillation. It is important to note that the compound can darken upon standing, and it is often stabilized with copper.[4]

Analysis

Standard analytical techniques are used to characterize this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify potential impurities.

-

NMR Spectroscopy (¹H and ¹³C): For structural confirmation.

-

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes.

Reaction Mechanisms and Applications in Drug Development

As a bifunctional alkylating agent, this compound is a valuable building block in the synthesis of various pharmaceutical compounds.[2][3] Its primary role is to connect two nucleophilic sites, leading to the formation of cyclic structures or linking different molecular fragments.

Alkylating Agent in Synthesis

This compound's reactivity is centered on the nucleophilic substitution at the carbon atoms bonded to iodine. The iodine atom is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions.

-

Workflow for a Generic Alkylation Reaction:

Caption: General workflow for synthesis using this compound.

Role in DNA Alkylation

Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by transferring alkyl groups to DNA.[9][10] This modification can disrupt DNA replication and transcription, ultimately leading to cell death.[11][12] The bifunctional nature of this compound allows it to potentially form intra- or inter-strand cross-links in DNA, which are particularly cytotoxic lesions.

-

Proposed DNA Alkylation Mechanism:

Caption: Proposed mechanism of DNA cross-linking by this compound.

Application in PET Tracer Synthesis

This compound can serve as a precursor in the synthesis of Positron Emission Tomography (PET) radiotracers.[13][14][15] PET is a powerful imaging technique in drug development and diagnostics. The synthesis of PET tracers often involves the introduction of a positron-emitting radionuclide, such as ¹¹C or ¹⁸F, onto a biologically active molecule. The diiodo-functionality of this compound can be exploited to introduce these radionuclides or to construct the carbon skeleton of the tracer.

Conclusion

This compound is a fundamental building block in chemical synthesis with significant potential in the development of new therapeutics and advanced materials. Its theoretical properties, while not extensively documented in dedicated computational studies, can be inferred from its well-established reactivity and the analysis of related compounds. The experimental protocols for its synthesis are well-defined, and its role as a bifunctional alkylating agent provides a rational basis for its application in medicinal chemistry, particularly in the design of DNA-targeting agents and the synthesis of complex molecules like PET tracers. Further computational studies on this compound would be valuable to provide a more detailed understanding of its conformational preferences and spectroscopic characteristics, which could further aid in the rational design of new synthetic methodologies and functional molecules.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 99 , copper stabilizer 628-21-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(628-21-7) 1H NMR spectrum [chemicalbook.com]

- 7. A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. radiopaedia.org [radiopaedia.org]

- 14. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 15. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,4-Diiodobutane from Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-diiodobutane from the ring-opening of tetrahydrofuran (THF). This compound is a valuable bifunctional alkylating agent frequently utilized in organic synthesis, particularly in the construction of heterocyclic compounds and as a precursor for various organometallic reagents. The primary method detailed herein involves the cleavage of THF using a combination of potassium iodide and a strong acid, a procedure adapted from Organic Syntheses. This method offers high yields and a straightforward workup. An alternative approach utilizing hydroiodic acid is also discussed. This guide includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in academic and industrial settings.

Introduction

The conversion of tetrahydrofuran, a readily available and relatively inexpensive cyclic ether, into this compound is a fundamental transformation in synthetic organic chemistry. The reaction proceeds via an acid-catalyzed nucleophilic ring-opening of the THF molecule. An iodide source, typically potassium iodide or hydroiodic acid, provides the nucleophile that displaces the oxygen atom at both ends of the resulting butane chain.[1][2][3] This process effectively transforms a stable cyclic ether into a linear and reactive dihaloalkane. This compound serves as a key intermediate in the synthesis of a wide array of chemical structures, including pharmaceuticals, agrochemicals, and materials. Its two iodide functional groups are excellent leaving groups in nucleophilic substitution reactions, making it an ideal building block for creating carbon-carbon and carbon-heteroatom bonds.

Data Presentation